4-(methylamino)-6-Quinolinecarboxaldehyde
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Overview
Description
4-(Methylamino)-6-Quinolinecarboxaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system substituted with a methylamino group at the 4-position and a carboxaldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-6-Quinolinecarboxaldehyde typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation. Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound such as crotonaldehyde instead of glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the Skraup or Doebner-Miller reactions. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-6-Quinolinecarboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
4-(Methylamino)-6-Quinolinecarboxaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Methylamino)-6-Quinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Methylamino)-6-Quinolinecarboxaldehyde include:
4-Aminoquinoline: Known for its antimalarial activity.
4-Dimethylaminoquinoline: Used in various chemical syntheses.
4-Methylquinoline: Studied for its potential biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methylamino group and a carboxaldehyde group allows for diverse chemical modifications and the exploration of various biological activities.
Properties
CAS No. |
916812-32-3 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(methylamino)quinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-12-10-4-5-13-11-3-2-8(7-14)6-9(10)11/h2-7H,1H3,(H,12,13) |
InChI Key |
CIRRFXBUJREUMG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC=C1)C=O |
Origin of Product |
United States |
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